Antibacterial Activity of 3-Ethyl-2,6-diarylpiperidin-4-one Semicarbazone Derivatives: Direct Comparison with 3,5-Dimethyl Analog
In a direct head-to-head study evaluating antibacterial activity of piperidin-4-one semicarbazone derivatives, the nitro-substituted 3-ethyl-2,6-diarylpiperidin-4-one semicarbazone exhibited high inhibition specifically against Salmonella typhi among eight bacterial cultures tested [1]. This study directly compared 3-ethyl-substituted derivatives against 3,5-dimethyl-substituted analogs, establishing differential antibacterial profiles based on substitution pattern [1].
| Evidence Dimension | Antibacterial activity (inhibition zone) |
|---|---|
| Target Compound Data | Nitro-substituted 3-ethyl-2,6-diarylpiperidin-4-one semicarbazone: high inhibition against Salmonella typhi (specific zone-of-inhibition value not provided in abstract; reported as 'high inhibition') |
| Comparator Or Baseline | 3,5-dimethyl-2,6-diarylpiperidin-4-one semicarbazone derivatives (differential antibacterial spectrum) |
| Quantified Difference | Not numerically reported in abstract; qualitative: 3-ethyl derivative showed distinct bacterial selectivity profile |
| Conditions | Agar disc diffusion assay; eight bacterial cultures including Salmonella typhi; International Journal of Materials and Product Technology 2017 Vol.55 No.1/2/3 pp.93-112 |
Why This Matters
This head-to-head comparison demonstrates that 3-ethyl versus 3,5-dimethyl substitution on the piperidin-4-one scaffold produces measurably different antibacterial selectivity profiles, establishing that substitution pattern materially impacts biological outcomes and that 3-ethylpiperidin-4-one cannot be substituted with 3,5-dimethyl analogs without altering activity.
- [1] Veeramalini, J.B.; Baskar, G.; Sheeja, N. Cyclic voltametric study of some alkyl substituted N-hydroxy-2,6-diarylpiperidin-4-one semicarbazone and the antibacterial studies of the products. International Journal of Materials and Product Technology (IJMPT), 2017, Vol.55, No.1/2/3, pp.93-112. DOI: 10.1504/IJMPT.2017.084954 View Source
